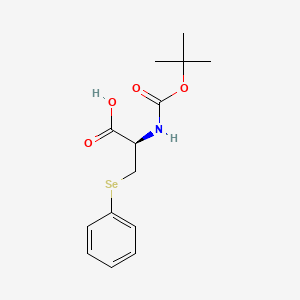

(R)-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid

Description

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a phenylselanyl (Se-phenyl) group at the β-carbon, and a propanoic acid backbone. The R-configuration at the chiral center (C2) distinguishes it from its S-enantiomer, influencing its stereochemical interactions in biological systems or synthetic applications.

Properties

Molecular Formula |

C14H19NO4Se |

|---|---|

Molecular Weight |

344.28 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylselanylpropanoic acid |

InChI |

InChI=1S/C14H19NO4Se/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |

InChI Key |

AOKYATAOPLIOSK-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C[Se]C1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C[Se]C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.

Introduction of the Phenylselanyl Group: The phenylselanyl group is introduced via a nucleophilic substitution reaction using phenylselanyl chloride and a suitable base.

Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through a series of reactions, including hydrolysis and oxidation.

Industrial Production Methods

Industrial production methods for ®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding amino acid.

Substitution: The tert-butyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic or basic conditions are employed to facilitate the substitution reactions.

Major Products Formed

Oxidation: Selenoxide or selenone derivatives.

Reduction: The corresponding amino acid without the phenylselanyl group.

Substitution: Various derivatives with different protecting groups or functional groups.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The tert-butyloxycarbonyl group provides protection to the amino group, allowing for selective reactions and modifications.

Comparison with Similar Compounds

Substituent Variations at the β-Position

The β-position substituent significantly impacts physicochemical properties and reactivity. Key analogs include:

Key Findings :

Stereochemical and Backbone Modifications

Variations in stereochemistry or the amino acid backbone alter biological activity and synthetic utility:

Key Findings :

Functional Group Replacements

Alternative protecting groups or functionalizations impact stability and applications:

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid, often referred to as a derivative of β-amino acids, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quaternary stereocenter, which is significant for its conformational behavior and interactions with biological targets. The presence of a phenylselanyl group enhances its reactivity and may contribute to its biological properties.

- Molecular Formula : C₁₅H₁₉NO₄Se

- Molecular Weight : 336.29 g/mol

- CAS Number : 77119-84-7

Biological Activity Overview

The biological activity of (R)-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid can be categorized into several areas:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties, particularly against Gram-positive bacteria. The phenylselanyl moiety is believed to enhance the compound's ability to disrupt bacterial cell membranes.

- Antioxidant Properties : The presence of selenium in the structure contributes to antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and various diseases.

- Peptidomimetic Applications : Due to its structural characteristics, this compound can serve as a peptidomimetic agent, mimicking natural peptides and proteins. This application is particularly relevant in drug design for targeting specific biological pathways.

Synthesis and Characterization

Recent studies have focused on the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid using various methods, including asymmetric synthesis techniques that yield high enantiomeric purity. The synthesis typically involves:

- Protection of amino groups.

- Selective alkylation at the α-position.

- Purification through chromatography.

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of several β-amino acid derivatives, including (R)-2-((tert-Butoxycarbonyl)amino)-3-(phenylselanyl)propanoic acid, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -

Antioxidant Activity Assessment :

The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated a high degree of radical scavenging activity, suggesting potential applications in formulations aimed at reducing oxidative stress-related damage.

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 336.29 g/mol |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Antioxidant Activity (DPPH) | IC50 = 25 µM |

| Enantiomeric Purity | >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.